molecular formula C24H20N2O5 B433250 2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 445222-35-5

2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B433250
CAS No.: 445222-35-5
M. Wt: 416.4g/mol
InChI Key: QAWILWPDARGEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrano[4,3-b]pyran family, characterized by a fused bicyclic pyran core. The structure features:

  • 3-Carbonitrile substituent, contributing to electronic effects and molecular rigidity.
  • 4-(4-Benzyloxy-3-methoxyphenyl) group, providing steric bulk and lipophilicity.
  • 7-Methyl and 5-oxo groups, influencing solubility and metabolic stability.

Synthesis typically involves a one-pot reaction under ultrasonic irradiation, using aromatic aldehydes (e.g., 4-(benzyloxy)-3-methoxybenzaldehyde), malononitrile, and 4-hydroxy-6-methyl-2-pyranone in acetic anhydride, yielding 72–83% efficiency . Crystallographic studies confirm a monoclinic system (space group C2/c) with hydrogen-bonding networks stabilizing the structure .

Properties

IUPAC Name

2-amino-4-(3-methoxy-4-phenylmethoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-14-10-20-22(24(27)30-14)21(17(12-25)23(26)31-20)16-8-9-18(19(11-16)28-2)29-13-15-6-4-3-5-7-15/h3-11,21H,13,26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWILWPDARGEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ionic Liquid-Catalyzed MCR in Aqueous Media

A groundbreaking method employs bissulfonate ionic liquids as catalysts in water, achieving 96% yield under mild conditions. The protocol involves:

  • Reagents : 1 mmol aldehyde, 1 mmol malononitrile, 1 mmol 4-hydroxy-6-methyl-2-pyrone

  • Catalyst : 0.04 mmol 1,3-bis(sulfonic acid)imidazolium chloride

  • Conditions : 65°C for 27 minutes in 5 mL H2O

The ionic liquid facilitates simultaneous Knoevenagel condensation and Michael addition, followed by cyclization. This method eliminates organic solvents and enables catalyst recycling without yield loss over five cycles.

Ethanol-Mediated MCR Under Reflux

Alternative approaches use ethanol as both solvent and proton donor under reflux (78°C). Key modifications include:

  • Reaction Time : 4–6 hours

  • Yield Optimization : 82–89% through gradual addition of malononitrile

  • Byproduct Control : Suppression of dimeric species via temperature modulation

Comparative studies show ethanol systems produce slightly lower yields than aqueous ionic liquid methods but offer easier product isolation.

Green Catalytic Synthesis Using Ionic Liquids

The CN105037381A patent details an eco-friendly protocol using water and recyclable ionic liquids. Distinct advantages include:

ParameterIonic Liquid SystemConventional Organic Solvent System
Yield96%78–85%
Reaction Time27 min4–6 h
Temperature65°C78–100°C
Catalyst Recycling5 cyclesNot applicable
E-Factor*0.812.4

*Environmental factor measuring waste per product unit

The mechanism proceeds through:

  • Knoevenagel Adduct Formation : Aldehyde + malononitrile → α,β-unsaturated nitrile

  • Michael Addition : Attack by 4-hydroxy-6-methyl-2-pyrone enolate

  • Tautomerization : Keto-enol shift generating the pyran ring

  • Cyclocondensation : Formation of the fused pyrano[4,3-b]pyran system

Stepwise Synthesis via Intermediate Isolation

For laboratories lacking ionic liquid catalysts, a two-step procedure proves effective:

Synthesis of 4-(Benzyloxy)-3-Methoxybenzaldehyde

  • Substrate : 4-Hydroxy-3-methoxybenzaldehyde (1 mmol)

  • Reagent : Benzyl bromide (1.2 mmol)

  • Conditions : K2CO3 (2 mmol) in DMF, 25°C, 12 h

  • Yield : 94% after recrystallization

Cyclocondensation Reaction

  • Components : Preformed aldehyde (1 mmol), malononitrile (1 mmol), 4-hydroxy-6-methyl-2-pyrone (1 mmol)

  • Catalyst : Piperidine (0.1 mmol)

  • Solvent : Ethanol/H2O (4:1 v/v)

  • Yield : 87% after 8 h reflux

Base-Promoted Cyclization Techniques

Strong bases like KOH in DMF (100°C) facilitate rapid annulation:

  • Reaction Pathway :

    • Deprotonation of 4-hydroxy-6-methyl-2-pyrone → enolate formation

    • Nucleophilic attack on Knoevenagel adduct

    • 6-endo-dig cyclization forming the pyran ring

    • Aromatization via dehydration

Optimized Conditions :

  • Base : Powdered KOH (1.2 mmol)

  • Solvent : DMF (5 mL)

  • Time : 1.5 h

  • Yield : 91% with 98% purity by HPLC

Comparative Analysis of Synthetic Methodologies

MethodYield (%)TimeTemperatureSolventCatalystScalability
Ionic Liquid MCR9627 min65°CH2OBissulfonate ILIndustrial
Ethanol Reflux894 h78°CEthanolNoneLab-scale
Stepwise Synthesis8720 h25–78°CDMF/EtOHPiperidinePilot-scale
Base-Promoted911.5 h100°CDMFKOHLab-scale

Key findings:

  • Ionic liquid systems offer superior sustainability and efficiency

  • Base-promoted methods enable rapid synthesis but require stringent temperature control

  • Stepwise approaches allow intermediate characterization but increase process complexity

Chemical Reactions Analysis

Types of Reactions

  • Oxidation
    • The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    • These reactions might lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction
    • Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    • These reactions could produce amines or other reduced forms of the compound.

  • Substitution
    • Nucleophilic and electrophilic substitution reactions are possible, depending on the reactive sites present in the molecule.

    • Common reagents include alkyl halides and aromatic nitration reagents.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.

  • Reduction: : Hydrogen gas with palladium catalyst, lithium aluminum hydride in anhydrous conditions.

  • Substitution: : Alkyl halides in the presence of a base, concentrated sulfuric acid for nitration.

Major Products Formed

  • Oxidation might produce derivatives like carboxylic acids.

  • Reduction could result in various amine compounds.

  • Substitution reactions can yield a wide range of derivatives depending on the substituents introduced.

Scientific Research Applications

Research indicates that the compound exhibits several promising biological activities:

  • Antioxidant Properties : The presence of the methoxy and benzyloxy groups enhances the compound's ability to scavenge free radicals, suggesting potential use in oxidative stress-related conditions.
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound has been tested for its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating a potential role in cancer therapy.

Case Studies

Several studies have documented the applications of this compound:

  • Study on Antioxidant Activity : A study published in a peer-reviewed journal reported that derivatives of this compound exhibited significant antioxidant activity in vitro. The results indicated a dose-dependent response with IC50 values comparable to established antioxidants .
  • Antimicrobial Testing : In another study, various derivatives were screened against common pathogens such as E. coli and Staphylococcus aureus. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics .
  • In Vivo Anti-inflammatory Study : An animal model was used to assess the anti-inflammatory effects of the compound. Results indicated a reduction in inflammation markers compared to the control group, supporting its potential therapeutic use .

Mechanism of Action

The exact mechanism of action of 2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile depends on its specific application

  • Molecular Targets: : Could interact with proteins, enzymes, or nucleic acids, affecting their function.

  • Pathways Involved: : Might modulate biochemical pathways by binding to specific molecular targets, altering their activity or expression.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in ) increase melting points and rigidity.
  • Benzyloxy/methoxy combinations (as in the target compound) improve solubility in organic solvents compared to hydroxy substituents .
  • Pyridine-fused analogs (e.g., ) exhibit distinct electronic profiles due to nitrogen incorporation.
2.3. Crystallographic and Spectral Comparisons
  • Target Compound: Monoclinic crystal system (C2/c), with H-bonding between amino, carbonyl, and nitrile groups .
  • Ethyl Ester Analog : Similar pyrano[4,3-b]pyran core but with a carboxylate ester, leading to altered H-bonding patterns.
  • Trimethoxyphenyl Derivative : Orthorhombic system (P2₁2₁2₁), with methoxy groups influencing packing density.

IR/NMR Trends :

  • Carbonitrile Stretch : ~2190–2200 cm⁻¹ in IR .
  • Amino Protons: δ 4.1–5.1 ppm in ¹H NMR, varying with substituent electronic effects .

Biological Activity

The compound 2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is part of the pyrano[4,3-b]pyran family, which has garnered attention due to its diverse biological activities. This article aims to synthesize current research findings regarding its biological properties, focusing on its anticancer, antimicrobial, and antifungal activities.

Synthesis and Structure

The synthesis of this compound typically involves a multistep process that includes the condensation of various aromatic aldehydes and carbonitriles. For example, one method utilizes 2-hydroxy-4,5,6-tribenzyloxyacetophenone and 4-methoxybenzaldehyde , employing base-mediated aldolization to yield the desired product. The structural characteristics include multiple substituents like methoxy and benzyloxy groups that significantly influence its biological activity through structure-activity relationships (SAR) .

Anticancer Activity

Research indicates that derivatives of the pyrano[4,3-b]pyran structure exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting tubulin polymerization. This results in G2/M cell-cycle arrest .
  • Case Study : A study highlighted that specific analogs triggered substantial reductions in cell invasion and migration in various cancer cell lines .

Antimicrobial Activity

The compound also displays notable antimicrobial properties:

  • Activity Spectrum : It has been tested against a range of bacterial strains and fungi. In particular, compounds with similar structural motifs have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
  • Case Study : A series of pyrano[4,3-b]pyran derivatives were screened for antibacterial and antifungal activities, showing promising results against pathogens such as Staphylococcus aureus and Candida albicans .

Antifungal Activity

The antifungal potential of this compound is particularly relevant in the context of increasing resistance to conventional antifungals:

  • Inhibition Mechanism : The presence of the benzyloxy group is believed to enhance interaction with fungal cell membranes, leading to increased permeability and subsequent cell death .
  • Research Findings : In vitro studies have confirmed that certain derivatives can inhibit fungal growth at micromolar concentrations .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Key Modifications : Variations in substituents (e.g., position and type of methoxy or benzyloxy groups) have been shown to significantly alter potency. For example, compounds with electron-donating groups generally exhibit higher activity due to enhanced interactions with biological targets .
Substituent Position Biological Activity Remarks
Para-MethoxyHigh anticancerInduces apoptosis effectively
BenzyloxyModerate antimicrobialEnhances membrane permeability
Meta-MethoxyLow activityLess effective than para isomer

Toxicity and Safety Profile

While the biological activities are promising, it is essential to consider the toxicity profiles:

  • Preliminary studies indicate that some derivatives exhibit low toxicity towards normal cells while maintaining efficacy against cancer cells. However, further toxicological assessments are necessary for clinical applications .

Q & A

Q. What are the common synthetic routes for preparing this compound?

The compound can be synthesized via domino Knoevenagel-Michael-cyclization reactions using substituted benzaldehydes (e.g., 4-(benzyloxy)-3-methoxybenzaldehyde), malononitrile, and resorcinol derivatives under acidic or basic conditions. describes a domino approach for pyrano[4,3-b]pyran-5-ones, which involves sequential condensation and cyclization steps . details a similar synthesis of chromene derivatives using aldehydes and malononitrile, with characterization via IR, NMR, and HRMS .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • FT-IR to identify functional groups (e.g., nitrile stretch ~2180 cm⁻¹, carbonyl ~1670 cm⁻¹).
  • 1H/13C NMR for structural elucidation (e.g., methoxy protons at δ 3.7-3.8 ppm, aromatic protons in δ 6.4-7.2 range).
  • HRMS for molecular ion confirmation (e.g., [M+H]+ matching calculated mass).
  • Elemental analysis to validate purity (e.g., C, H, N percentages within 0.3% of theoretical values) .
  • X-ray crystallography () to confirm stereochemistry and crystal packing .

Q. What purification methods are recommended for isolating this compound?

Recrystallization from ethanol-toluene mixtures (1:2 v/v) effectively removes impurities, as demonstrated in . For less crystalline derivatives, column chromatography with silica gel (ethyl acetate/hexane gradients) is suitable, as shown in for structurally related chromene carbonitriles .

Q. How can researchers optimize reaction yields for the benzyloxy group introduction?

The benzyloxy group is typically introduced via nucleophilic substitution (e.g., benzyl bromide with phenolic oxygen under basic conditions) or Mitsunobu reactions . ’s propargylation method (using K₂CO₃ in acetone) suggests that steric hindrance from the 3-methoxy group requires prolonged reaction times (12+ hours) and elevated temperatures (50°C) .

Advanced Questions

Q. How can contradictions in reported synthetic yields for similar derivatives be resolved?

Yield discrepancies often arise from substituent electronic/steric effects or solvent polarity . For example, shows that 3-methoxy substituents reduce propargylation efficiency compared to 2- or 4-methoxy analogs due to steric hindrance . Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., catalyst loading, solvent) .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • Density Functional Theory (DFT) models HOMO-LUMO gaps to predict reactivity (e.g., nitrile group as an electrophilic site).
  • Molecular docking studies against target proteins (e.g., kinases) guide modifications to improve binding affinity. emphasizes linking research to theoretical frameworks, such as frontier molecular orbital theory for cyclization reactions .

Q. How does the 3-methoxy substituent influence reactivity in downstream functionalization?

The electron-donating methoxy group activates the phenyl ring toward electrophilic substitution but introduces steric hindrance. ’s comparison of 2-, 3-, and 4-methoxy isomers shows slower kinetics for 3-methoxy derivatives in propargylation, requiring longer reaction times .

Q. What strategies mitigate racemization during chiral center formation?

  • Asymmetric catalysis (e.g., organocatalysts like proline derivatives) enforces enantioselectivity.
  • Chiral auxiliaries (e.g., Evans oxazolidinones) can temporarily fix stereochemistry. ’s X-ray analysis of a pyrrolopyrimidine highlights the role of crystallization in retaining configuration , while confirms stereochemical integrity via crystallography .

Methodological Notes

  • Data Contradiction Analysis : Compare spectral data (e.g., NMR shifts in vs. 13) to identify impurities or polymorphic forms .
  • Experimental Design : For scalability, replicate ’s domino reaction under flow-chemistry conditions to improve reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.